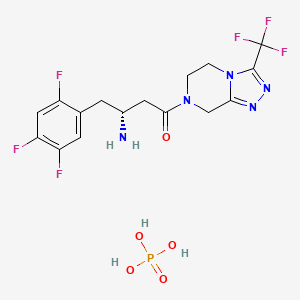

(S)-Sitagliptin phosphate

描述

SITAGLIPTIN PHOSPHATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 4 approved and 2 investigational indications.

A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.

属性

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPYTJVDPQTBQC-KLQYNRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904746 | |

| Record name | Sitagliptin phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654671-77-9 | |

| Record name | Sitagliptin phosphate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitagliptin phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitagliptin phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Sitagliptin Phosphate: A Technical Guide on the Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sitagliptin phosphate is a potent and highly selective, orally active inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[1][2] Its therapeutic application in the management of type 2 diabetes mellitus (T2DM) is predicated on its ability to enhance the endogenous incretin system.[3][4] By preventing the degradation of key incretin hormones—Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)—sitagliptin prolongs their biological activity.[1][5] This leads to glucose-dependent potentiation of insulin secretion and suppression of glucagon release, thereby improving glycemic control without a significant risk of hypoglycemia and without impacting body weight.[3][5][6] This document provides an in-depth examination of the molecular mechanism, binding kinetics, downstream signaling pathways, and key experimental protocols related to the action of this compound.

Core Mechanism: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The primary mechanism of action for sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[1][2][5] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones GLP-1 and GIP.[1] These hormones are released by the gut in response to food intake and are crucial for regulating blood glucose.[1][7] By inhibiting DPP-4, sitagliptin effectively increases the circulating concentrations of active GLP-1 and GIP, thus enhancing their glucose-lowering effects.[8][9]

The interaction between sitagliptin and the DPP-4 enzyme is characterized as a tight-binding, competitive, and reversible inhibition.[2] Molecular docking simulations have shown that sitagliptin forms a stable complex with the DPP-4 active site, with a binding affinity energy of -8.1 kcal/mol.[10] This interaction is mediated by a series of hydrophobic interactions, hydrogen bonds, and π-stacking interactions with key amino acid residues in the enzyme's binding pocket, including Glu203, Glu204, Phe355, Tyr663, and Val712.[10][11]

Quantitative Binding Affinity and Kinetics

The potency of sitagliptin is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Studies have shown that sitagliptin is a potent inhibitor with IC50 values in the nanomolar range. The binding is characterized by a rapid association rate and a relatively slow dissociation rate, which contributes to its long duration of action and allows for once-daily dosing.[1][2]

| Parameter | Value | Reference |

| IC50 | ~18-20 nM | [1][2] |

| Binding Nature | Competitive, Reversible, Tight-Binding | [1][2] |

| Association Rate (k_on) | 1.1 x 10⁶ M⁻¹s⁻¹ | [12] |

| Dissociation Rate (k_off) | 2.5 x 10⁻³ s⁻¹ | [12] |

| Affinity (K_D) | 2.3 nM | [12] |

| Binding Affinity Energy | -8.1 kcal/mol | [10] |

| Note: Kinetic values can vary based on experimental conditions. Data for k_on, k_off, and K_D are from a single comparative study for consistency.[12] |

Downstream Signaling Pathways

By preventing the degradation of GLP-1 and GIP, sitagliptin treatment leads to a two-fold increase in post-meal active GLP-1 levels.[13] These elevated incretin levels then activate their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR), on pancreatic β-cells.[14][15]

Activation of both GLP-1R and GIPR initiates a shared signaling cascade that is central to their insulinotropic effects.[14] The binding of the hormones to their receptors activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15][16] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (Epac2).[17] These effectors work synergistically to mobilize intracellular calcium (Ca²⁺) stores and increase Ca²⁺ influx through voltage-gated calcium channels, which is the ultimate trigger for the exocytosis of insulin-containing granules in a glucose-dependent manner.[16][18]

Pharmacokinetic Profile and Clinical Efficacy

Sitagliptin is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[9][19] It has a high oral bioavailability of approximately 87% and an apparent terminal half-life ranging from 8 to 14 hours, which supports a once-daily dosing regimen.[5][13] The drug is primarily excreted unchanged in the urine (approximately 80%), indicating minimal hepatic metabolism.[13][19]

Pharmacokinetic Data

| Parameter | Value (for 100 mg dose) | Reference |

| Bioavailability | ~87% | [5] |

| Tmax (Peak Plasma Time) | 1 - 4 hours | [9] |

| Terminal Half-life (t½) | ~12.4 hours | [9] |

| Protein Binding | 38% | [5] |

| Metabolism | Minimal (via CYP3A4 & CYP2C8) | [5] |

| Excretion | ~80% unchanged in urine | [13] |

| Food Effect | None (can be taken with or without food) | [9][13] |

Clinical Efficacy Data

Clinical trials have consistently demonstrated the efficacy of sitagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents.[3][4]

Table: Summary of Clinical Efficacy for Sitagliptin (100 mg/day)

| Study Type | Comparator | Duration | Baseline HbA1c (%) | Mean HbA1c Reduction | Reference |

| Monotherapy | Placebo | 24 weeks | ~8.0% | -0.79% | [3] |

| Add-on to Metformin | Placebo | 24 weeks | ~8.0% | -0.65% to -0.7% | [20] |

| Add-on to Metformin + Glimepiride | Placebo | 24 weeks | ~8.3% | -0.59% (vs +0.30% for placebo) | [8] |

| Add-on to Insulin | Placebo | 12 months | ~8.8% | -0.62% | [21] |

| Head-to-Head vs. Dapagliflozin | Dapagliflozin | 24 weeks | ~7.7% | -0.51% (vs -0.36% for dapagliflozin) | [22] |

Key Experimental Methodologies

Fluorometric In Vitro DPP-4 Inhibition Assay

This assay is a standard method for determining the inhibitory activity of compounds like sitagliptin against the DPP-4 enzyme.[1] It quantifies enzyme activity by measuring the cleavage of a fluorogenic substrate.

Principle: The assay utilizes the non-fluorescent substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule.[1][23] The fluorescence intensity is directly proportional to DPP-4 activity. In the presence of an inhibitor, the rate of cleavage decreases, resulting in a reduced fluorescent signal. The IC50 is determined by identifying the inhibitor concentration that reduces enzyme activity by 50%.[1]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[24]

-

DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in cold assay buffer to a desired working concentration (e.g., 1.73 mU/mL). Keep on ice.[24][25]

-

Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to the final working concentration (e.g., 200 µM) in assay buffer. Protect from light.[23][25]

-

Inhibitor (Sitagliptin): Prepare a stock solution in DMSO or assay buffer. Create a serial dilution series to test a range of concentrations.[26]

-

-

Assay Procedure (96-well plate format):

-

Data Acquisition and Analysis:

-

Measure fluorescence kinetically for 30-60 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[23][25]

-

Calculate the rate of reaction (slope of ΔRFU/min) for each well from the linear portion of the curve.[26]

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Binding Kinetics Analysis by Surface Plasmon Resonance (SPR)

To determine the association (k_on) and dissociation (k_off) rate constants, Surface Plasmon Resonance (SPR) is a commonly used technique.[12]

Principle: SPR measures the binding of an analyte (the inhibitor) to a ligand (the DPP-4 enzyme) that is immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.

Methodology Summary:

-

Immobilization: The DPP-4 enzyme is immobilized onto the surface of an SPR sensor chip.

-

Association: A series of concentrations of the inhibitor (e.g., sitagliptin) are flowed over the sensor surface for a defined period. The rate of increase in the SPR signal corresponds to the association rate.[12]

-

Dissociation: A running buffer without the inhibitor is then flowed over the surface. The rate of signal decay corresponds to the dissociation of the inhibitor from the enzyme.[12]

-

Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models to calculate the k_on, k_off, and the equilibrium dissociation constant (K_D).[12]

Conclusion

This compound operates through a well-defined mechanism of action centered on the potent and selective inhibition of the DPP-4 enzyme. This competitive, reversible, and tight-binding interaction elevates the physiological levels of incretin hormones GLP-1 and GIP. The subsequent activation of incretin receptor signaling pathways in pancreatic β-cells enhances glucose-dependent insulin secretion and suppresses glucagon release. This multimodal action translates into robust clinical efficacy in improving glycemic control in patients with type 2 diabetes, supported by a favorable pharmacokinetic profile that allows for convenient once-daily oral administration. The experimental methodologies outlined provide a clear framework for the continued study and development of DPP-4 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Sitagliptin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 8. Efficib | European Medicines Agency (EMA) [ema.europa.eu]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tagfamilynp.com [tagfamilynp.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy and Safety of Adding Sitagliptin in Type 2 Diabetes Patients on Insulin: Age-Stratified Comparison at One Year in the ASSIST-K Study | Takai | Journal of Clinical Medicine Research [jocmr.org]

- 22. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. abcam.com [abcam.com]

- 25. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 26. benchchem.com [benchchem.com]

(S)-Sitagliptin Phosphate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of the chemical structure and properties of (S)-Sitagliptin phosphate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical identity, spectroscopic characteristics, and crystallographic data. Furthermore, a representative synthesis protocol and a detailed description of its mechanism of action, including a signaling pathway diagram, are provided. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Properties

This compound is the phosphate salt of Sitagliptin. The active pharmaceutical ingredient is typically used as a monohydrate.

-

IUPAC Name: (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[4]

-

Chemical Formula: C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[5]

Table 1: Physicochemical Properties of this compound Monohydrate

| Property | Value | Reference |

| Physical State | White to off-white, crystalline, non-hygroscopic solid | [6] |

| Solubility | Soluble in water and N,N-dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile | [6] |

| Melting Point (Tpeak) | 206.37 °C | [2][6] |

| Dehydration Temperature (Tpeak) | 134.43 °C | [6] |

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been established through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Reported ¹H NMR Chemical Shifts for Sitagliptin Intermediate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.20-7.11 | m | 1H | Aromatic CH | [6] |

| 6.99-6.90 | m | 1H | Aromatic CH | [6] |

| 5.20-4.96 | m | 2H | CH₂ | [6] |

| 4.28-4.05 | m | 5H | CH, CH₂ | [6] |

| 2.98-2.67 | m | 4H | CH₂ | [6] |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound monohydrate exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3360 | O-H stretching (water molecules) | [2] |

| 2950 | C-H stretching | [2] |

| 1750-1735 | C=O stretching (carbonyl) | [2] |

| 1690-1640 | C=N stretching (imine) | [2] |

| 1465 | C-H bending (alkane) | [2] |

| 1345 | C-N stretching | [2] |

| 1025-1060 | CF₃ stretching | [2] |

| 815 | P-O stretching (phosphate group) | [2] |

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the quantification of Sitagliptin in biological matrices. In positive electrospray ionization mode, the molecule is typically detected as its protonated form.

Table 4: Mass Spectrometry Data for Sitagliptin

| Parameter | Value | Reference |

| Monitored Reaction (SRM) | m/z 408.0 → 235.0 | [8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |

X-ray Powder Diffraction (XRPD)

This compound exists in different crystalline forms, including a monohydrate and an anhydrous form. The XRPD pattern is a key tool for their differentiation.

Table 5: Characteristic XRPD Peaks for Sitagliptin Phosphate Crystalline Forms (2θ ± 0.2°)

| Crystalline Form | Characteristic Peaks (2θ) | Reference |

| Monohydrate | 4.7, 13.5, 17.7, 18.3, 23.7 | [9] |

| Anhydrous | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 |

Experimental Protocols

The synthesis of this compound has been a subject of extensive research, with several routes developed to achieve high enantiomeric purity and overall yield. Below is a representative protocol based on published methods.

Synthesis of Sitagliptin Free Base

A common strategy involves the asymmetric hydrogenation of a β-ketoamide intermediate or the chemical resolution of a racemic mixture.

Protocol: Chemical Resolution of Racemic Sitagliptin

-

Synthesis of Racemic Sitagliptin: A key step is the reduction of an enamine intermediate, which can be achieved using a reducing agent like sodium borohydride (NaBH₄).

-

Resolution: The resulting racemic Sitagliptin (0.5 g, 1.23 mmol) is dissolved in methanol (15 mL). A solution of (-)-di-p-toluoyl-L-tartaric acid (0.24 g, 0.62 mmol) in isopropanol (15 mL) is added.[4]

-

The mixture is heated to 65 °C and stirred for 1 hour, during which a white solid precipitates.[4]

-

The reaction mixture is cooled to room temperature and aged for an additional 2 hours before filtration.[4]

-

The collected solid (Sitagliptin tartrate salt) is recrystallized from a methanol/water (1:1) solution to yield the desired (R)-enantiomer with high enantiomeric excess.[4]

-

The tartrate salt is then treated with a base, such as ammonia water, to isolate the (S)-Sitagliptin free base.

Formation of Sitagliptin Phosphate Monohydrate

-

Salt Formation: The isolated (S)-Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol and water.[10][11]

-

An aqueous solution of phosphoric acid (85%) is added dropwise to the solution of the free base.[4][11]

-

The mixture is heated to approximately 75-80 °C for 1 hour.[11]

-

Crystallization: The solution is then cooled. Seeding with crystals of Sitagliptin phosphate monohydrate may be performed to induce crystallization.[11]

-

The mixture is further cooled to 0-5 °C and stirred for 1 hour to complete the crystallization process.[11]

-

Isolation: The crystalline solid is collected by filtration, washed with a suitable solvent like isopropanol, and dried under vacuum at an elevated temperature (e.g., 50 °C).[11]

Mechanism of Action and Signaling Pathway

(S)-Sitagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][12][13]

By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[3] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to high blood glucose levels.[1][3]

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state. This reduces hepatic glucose production.[1][3]

The net effect is improved glycemic control in patients with type 2 diabetes.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed chemical and pharmacological profile of this compound. The presented data on its structure, spectroscopic properties, and synthesis, combined with an elucidation of its mechanism of action, serves as a valuable resource for professionals in the field of pharmaceutical sciences and drug development. The comprehensive tables and diagrams are designed to facilitate a clear and concise understanding of this important therapeutic agent.

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. シタグリプチンリン酸塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: SITAGLIPTIN PHOSPHATE MONOHYDRATE [orgspectroscopyint.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of sitagliptin phosphate in rat plasma by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]

- 12. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Sitagliptin Phosphate Crystal Structure: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin phosphate is an oral hypoglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, it enhances the levels of active incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. This technical guide provides an in-depth analysis of the crystal structure of this compound, focusing on its various polymorphic and solvated forms.

Crystallographic Data of this compound Forms

The crystalline form of this compound has been extensively studied, revealing the existence of multiple polymorphs and a monohydrate form. The crystallographic data for the most well-characterized forms are summarized below.

This compound Monohydrate

The monohydrate is the most common and well-characterized form. Its crystal structure has been determined using synchrotron X-ray powder diffraction data.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.137108(12) |

| b (Å) | 9.304018(14) |

| c (Å) | 38.30767(10) |

| V (ų) | 2187.359(8) |

| Z | 4 |

Table 1: Crystallographic data for this compound monohydrate.

Polymorphic Forms

Several anhydrous polymorphic forms of this compound have been identified and are typically characterized by their unique X-ray powder diffraction (XRPD) patterns.

| Form | Characteristic 2θ Peaks (°) |

| Anhydrous Form | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 (± 0.2)[1] |

| Form V | 4.60, 9.32, 12.38, 13.40, 13.92, 18.24, 23.60, 24.36, 25.40, 26.60 (± 0.2)[2] |

| Form VI | 13.6, 14.3, 15.6, 16.9, 19.1 or 17.9, 20.3, 24.8, 26.3, 28.9 (± 0.2)[3] |

| Form M | 5.0, 14.3, 18.6, 24.0 (± 0.2)[4] |

| Unnamed Crystalline Form | 4.7, 13.5, 17.7, 18.3, 23.7 (± 0.2)[3][5] |

Table 2: Characteristic XRPD peaks for various polymorphic forms of this compound.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior, stability, and solid-state transitions of this compound.

| Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Monohydrate | Dehydration | ~101 | 134.43 | -1.15[1][6] |

| Melting | - | 206.37 | - | |

| Anhydrous | Melting | 212.58 | 214.92 | -104.84[1] |

| Base Form | Melting | 117.81 | 120.29 | -75.18[1] |

Table 3: Thermal analysis data for different forms of (S)-Sitagliptin.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound are provided below.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases and determining the degree of crystallinity.

A typical XRPD analysis involves grinding the sample to a fine powder and mounting it on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure. For this compound, analyses are often performed using a diffractometer with Cu Kα radiation at a voltage of 40.0 kV and a current of 20.0 mA, scanning over a 2θ range of 2.0–40.0°.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transition points such as melting and dehydration.

For the analysis of this compound, a sample of 2-5 mg is typically weighed into an aluminum pan and sealed. The analysis is conducted under a synthetic air atmosphere with a flow rate of 50 mL/min and a heating rate of 10 °C/min over a temperature range of 30 °C to 400 °C.[1] The instrument is calibrated using indium and zinc standards.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and to quantify mass loss due to processes like dehydration.

In a typical TGA experiment for this compound, the sample is placed in a platinum crucible and heated from 30 °C to 400 °C at a heating rate of 10 °C/min under a synthetic air atmosphere with a flow rate of 50 mL/min.[1] The instrument is calibrated with calcium oxalate.

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.

Upon food intake, intestinal L-cells and K-cells release active GLP-1 and GIP, respectively. These incretin hormones then act on pancreatic β-cells to stimulate glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion. The enzyme DPP-4 rapidly inactivates GLP-1 and GIP. Sitagliptin selectively inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP. This prolongation of incretin activity leads to enhanced insulin release and reduced glucagon levels, ultimately resulting in improved glycemic control.

Conclusion

The solid-state characterization of this compound is essential for the development of stable and effective pharmaceutical formulations. This guide has provided a detailed overview of the crystal structure of its monohydrate and various polymorphic forms, along with the experimental methodologies used for their analysis. Understanding the crystal structure and the mechanism of action of (S)-Sitagliptin is paramount for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of this important antidiabetic medication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 6. youtube.com [youtube.com]

(S)-Sitagliptin Phosphate: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a detailed examination of the core physicochemical properties of (S)-Sitagliptin phosphate, an active pharmaceutical ingredient (API) widely used in the management of type 2 diabetes mellitus. As an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, its efficacy and formulation are intrinsically linked to its solid-state and solution properties.[1][2] This document collates critical data, outlines experimental methodologies, and presents logical workflows to support research, development, and formulation activities.

Chemical Identity and Structure

Sitagliptin is a potent, orally active antihyperglycemic agent.[2] It is chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[2] In pharmaceutical formulations, it is typically used as its phosphate monohydrate salt, which exists as a white to off-white, crystalline, and non-hygroscopic powder.[2][3][5]

-

Molecular Formula (Phosphate Monohydrate): C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[3][4]

-

Molecular Weight (Phosphate Monohydrate): 523.32 g/mol [3][4][6]

The structural formula for Sitagliptin Phosphate Monohydrate is presented below:

(Image of the chemical structure of Sitagliptin Phosphate Monohydrate would be placed here in a full document)

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of this compound and its related crystalline forms.

Table 1: General Physicochemical Properties of this compound Monohydrate

| Property | Value | Reference |

| Appearance | White to off-white, crystalline, non-hygroscopic powder | [3][5] |

| Molecular Formula | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O | [3][4] |

| Molecular Weight | 523.32 g/mol | [3][4] |

| pKa | 7.7 | [8] |

| Log Kow (Octanol/Water) | -1.08 (at pH 5.0)-0.03 (at pH 7.0)1.11 (at pH 9.0) | [4] |

Table 2: Solubility Data of this compound Monohydrate

| Solvent | Solubility | Temperature | Reference |

| Water | Soluble; 69.5 mg/g | 24.5 °C | [3][4][5] |

| Water | >50 mg/mL | Not Specified | |

| Water | 41 mg/mL | Not Specified | [7] |

| DMSO | ≥23.8 mg/mL | Not Specified | [9] |

| DMSO | >100 mg/mL | Not Specified | |

| DMSO | 60 mg/mL | Not Specified | [7] |

| N,N-dimethylformamide | Soluble | Not Specified | [3][5] |

| Methanol | Slightly Soluble | Not Specified | [3][5] |

| Ethanol | Very Slightly Soluble / Practically Insoluble | Not Specified | [3][5][10] |

| Acetone | Very Slightly Soluble | Not Specified | [3][5] |

| Acetonitrile | Very Slightly Soluble / Practically Insoluble | Not Specified | [3][5][10] |

Table 3: Thermal Properties of Different Sitagliptin Crystalline Forms

| Crystalline Form | Melting Point (Tpeak) | Dehydration Event (Tpeak) | Reference |

| Sitagliptin Base | 120.29 °C | N/A | [1][3][6][11] |

| Sitagliptin Phosphate Monohydrate | 206.37 °C | 134.43 °C | [1][3][6][11] |

| Sitagliptin Phosphate Anhydrous | 214.92 °C | N/A | [1][3][6][11] |

Note: The thermal analysis of sitagliptin phosphate monohydrate reveals a characteristic crystalline transition event upon dehydration.[1][3][6] Both the monohydrate and anhydrous phosphate forms are more thermostable than the sitagliptin base.[1][3][6][11]

Table 4: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Sitagliptin Crystalline Forms

| Crystalline Form | Main Characteristic Peaks (2θ ± 0.2°) | Reference |

| Sitagliptin Phosphate Anhydrous (STGA) | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 | [3] |

| Sitagliptin Base Form (STGB) | 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8 | [3] |

Mechanism of Action: DPP-4 Inhibition Pathway

Sitagliptin functions by selectively inhibiting the DPP-4 enzyme. This prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][12] The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, thereby improving glycemic control.[5]

Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.

Experimental Protocols

The characterization of this compound involves several key analytical techniques. The generalized protocols for these methods are described below.

A comprehensive solid-state characterization is essential to identify and control the crystalline form of the API, which directly impacts stability, solubility, and bioavailability.[1][3][11]

Caption: General workflow for the solid-state characterization of an API.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of an API.[13] The protocol is designed to measure the concentration of a compound in a saturated solution when excess solid is present.[13]

Objective: To determine the lowest solubility of sitagliptin phosphate across the physiological pH range of 1.2 to 6.8 at 37 ± 1 °C.[14][15]

Materials:

-

This compound Monohydrate API

-

Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)[14]

-

Stoppered flasks or vials

-

Constant temperature shaker/incubator (37 ± 1 °C)

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)

-

Calibrated pH meter

-

Validated analytical system for quantification (e.g., HPLC-UV)

Protocol:

-

Preparation: Add an excess amount of the API to a series of flasks, each containing a known volume of a specific pH buffer.[13] Ensure sufficient excess solid is present to maintain saturation throughout the experiment.

-

Equilibration: Place the sealed flasks in a shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.[15]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the saturated solution by centrifugation or filtration.[13][15] This step must be performed carefully to avoid temperature changes that could alter solubility.

-

pH Measurement: Measure and record the final pH of the saturated solution (the filtrate or supernatant).[13]

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of dissolved sitagliptin using a validated analytical method, such as HPLC.

-

Data Analysis: Perform the experiment in triplicate for each pH condition.[14] The solubility is reported as the average concentration (e.g., in mg/mL) at each pH. The lowest measured value across the pH 1.2-6.8 range is used for Biopharmaceutics Classification System (BCS) purposes.[14]

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are used to investigate the thermal properties of the material, including melting, decomposition, and dehydration events.[3][11]

Objective: To determine the melting point, dehydration temperature, and thermal stability of different crystalline forms of sitagliptin.

Generalized DSC Protocol:

-

Accurately weigh 1.5-2.0 mg of the sample into an aluminum DSC pan.[16]

-

Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).[16]

-

Record the heat flow versus temperature to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events.

Generalized TGA Protocol:

-

Place an accurately weighed sample (e.g., 5-10 mg) onto the TGA balance pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the change in mass as a function of temperature. Weight loss at specific temperatures corresponds to events like dehydration or decomposition.

XRPD is a primary technique for identifying the crystalline form of a solid material. Each crystalline solid has a unique diffraction pattern.

Objective: To obtain the XRPD pattern of a sitagliptin sample to identify its crystalline form (e.g., monohydrate, anhydrous) by comparing it to reference patterns.[3]

Generalized Protocol:

-

Sample Preparation: Gently grind the sample in a mortar, if necessary, to ensure a fine, homogeneous powder.[16][17]

-

Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.[16][17]

-

Data Acquisition: Place the sample holder in the diffractometer.

-

Analysis: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation. The instrument software records the intensity of the diffracted X-rays at each angle.

-

Interpretation: The resulting diffractogram, a plot of intensity vs. 2θ, is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice structure.[3]

References

- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. benchchem.com [benchchem.com]

- 3. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. Crystalline salts of sitagliptin - Patent 2586782 [data.epo.org]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Pharmacology of Sitagliptin Enantiomers: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Sitagliptin

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As a chiral molecule, sitagliptin exists as two enantiomers: (R)-sitagliptin and (S)-sitagliptin. The therapeutic efficacy of sitagliptin is overwhelmingly attributed to the (R)-enantiomer, which is the active pharmaceutical ingredient. The (S)-enantiomer is considered a chiral impurity, and understanding its distinct pharmacological profile is crucial for a comprehensive evaluation of the drug's safety and efficacy. This guide provides a detailed examination of the pharmacokinetics and pharmacodynamics of both sitagliptin enantiomers, with a particular focus on the (S)-isomer.

Pharmacodynamics: Stereoselective Inhibition of DPP-4

The primary pharmacodynamic effect of sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2]

A critical aspect of sitagliptin's pharmacodynamics is its stereoselectivity. The (R)-enantiomer is a potent inhibitor of DPP-4, while the (S)-enantiomer exhibits significantly weaker inhibitory activity. This difference is quantified by their respective half-maximal inhibitory concentrations (IC50).

Table 1: Comparative DPP-4 Inhibitory Activity of Sitagliptin Enantiomers

| Enantiomer | IC50 for DPP-4 Inhibition |

| (R)-Sitagliptin | ~18 nM |

| (S)-Sitagliptin | 2,300 nM |

Data sourced from internal Merck research documents.

This substantial difference in potency underscores the therapeutic importance of the (R)-enantiomer and classifies the (S)-enantiomer as a significantly less active component.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of sitagliptin involves the incretin signaling pathway. The inhibition of DPP-4 by (R)-sitagliptin leads to a cascade of events that ultimately results in improved glucose homeostasis.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of sitagliptin has been extensively studied in healthy subjects and patients with type 2 diabetes. The majority of the available data pertains to the active (R)-enantiomer.

(R)-Sitagliptin Pharmacokinetics in Humans

(R)-Sitagliptin is rapidly absorbed after oral administration, with or without food.[3] It exhibits dose-proportional pharmacokinetics and is primarily eliminated unchanged in the urine through active tubular secretion.[4][5] Metabolism is a minor pathway, with CYP3A4 and CYP2C8 being the primary enzymes involved.[5]

Table 2: Pharmacokinetic Parameters of (R)-Sitagliptin in Healthy Adults (100 mg single oral dose)

| Parameter | Value |

| Bioavailability (F) | ~87% |

| Time to Peak Concentration (Tmax) | 1-4 hours |

| Plasma Half-life (t1/2) | ~12.4 hours |

| Volume of Distribution (Vd) | ~198 L |

| Plasma Protein Binding | ~38% |

| Renal Clearance | ~388 mL/min |

| Primary Route of Elimination | Renal (unchanged drug) |

| Percentage Excreted Unchanged in Urine | ~79% |

Data compiled from FDA clinical pharmacology reviews and published studies.[3][4][5]

(S)-Sitagliptin Pharmacokinetics

Direct and comprehensive pharmacokinetic data for (S)-sitagliptin in humans is limited, as it is an impurity and not the therapeutic agent. However, studies in animal models, specifically in rats, indicate that the pharmacokinetics of sitagliptin are enantioselective.[6]

A study in female albino Wistar rats demonstrated notable differences in the pharmacokinetic profiles of the (R) and (S) enantiomers after administration of a racemic mixture.[6][7] This suggests potential differences in absorption, distribution, metabolism, or excretion between the two enantiomers. While direct extrapolation to humans is not possible, this finding highlights the importance of stereospecificity in the drug's disposition.

Given that metabolism is a minor elimination pathway for sitagliptin overall, and the drug is primarily cleared renally, it is plausible that any pharmacokinetic differences between the enantiomers in humans could be related to stereoselective active renal secretion. However, without specific human data, this remains speculative.

Experimental Protocols

Protocol for Chiral Separation of Sitagliptin Enantiomers in Plasma by HPLC

This protocol outlines a method for the quantitative determination of (R)- and (S)-sitagliptin in plasma, which is essential for pharmacokinetic studies.

Objective: To separate and quantify (R)- and (S)-sitagliptin enantiomers in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

-

Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile (60:30:10, v/v/v).[8]

-

Sitagliptin enantiomer reference standards.

-

Plasma samples.

-

Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol).

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Perform protein precipitation by adding a threefold volume of acetonitrile to the plasma sample.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: 3 M potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 268 nm or MS/MS with appropriate transitions.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of (R)- and (S)-sitagliptin reference standards.

-

Calculate the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.

-

Protocol for In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

Objective: To measure the IC50 value of sitagliptin enantiomers for DPP-4 inhibition.

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[9]

-

Sitagliptin enantiomer test compounds.

-

96-well black microtiter plate.

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[10]

-

Incubator at 37°C.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of (R)- and (S)-sitagliptin in the assay buffer.

-

Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: 40 µL of Assay Buffer and 10 µL of solvent.

-

Enzyme Control (100% activity) wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.

-

Test Compound wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective sitagliptin enantiomer dilution.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence kinetically for 30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Conclusion

The therapeutic action of sitagliptin is unequivocally linked to the (R)-enantiomer, which is a potent inhibitor of the DPP-4 enzyme. The (S)-enantiomer, in contrast, is a significantly weaker inhibitor and is appropriately managed as a chiral impurity. While comprehensive human pharmacokinetic data for the (S)-enantiomer is not extensively available, preclinical studies suggest enantioselective pharmacokinetics. The established analytical methods for chiral separation and the well-understood pharmacodynamics of DPP-4 inhibition provide a robust framework for the continued development and quality control of sitagliptin as a critical therapy for type 2 diabetes. This technical guide summarizes the core pharmacological characteristics of both sitagliptin enantiomers, providing essential information for researchers and drug development professionals in the field.

References

- 1. air.unimi.it [air.unimi.it]

- 2. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. longdom.org [longdom.org]

- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of Sitagliptin Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, marketed as Januvia®, is a potent and highly selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor. Its development marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby improving glycemic control. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data of sitagliptin phosphate.

Introduction: The Incretin Concept and the Dawn of DPP-4 Inhibition

The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones, GLP-1 and GIP. In individuals with T2DM, the incretin effect is significantly diminished. A key enzyme responsible for the rapid inactivation of GLP-1 and GIP is dipeptidyl peptidase-4 (DPP-4).[1] The therapeutic strategy of inhibiting DPP-4 to prolong the action of endogenous incretins emerged as a promising approach for the treatment of T2DM.

The development of sitagliptin by Merck & Co. was a landmark in this field.[2] Initial efforts in the DPP-4 inhibitor program involved in-licensing compounds like threo- and allo-isoleucyl thiazolidide. However, these were discontinued due to toxicity concerns, which were later hypothesized to be linked to off-target inhibition of the related enzymes DPP8 and DPP9.[2][3] This led to a focused medicinal chemistry effort to identify a highly selective DPP-4 inhibitor. Through the optimization of a beta-amino acid piperazine series, and subsequent development of a triazolopiperazine series with improved pharmacokinetic properties, sitagliptin was discovered as a potent and selective DPP-4 inhibitor.[2]

Mechanism of Action: Enhancing the Incretin Pathway

Sitagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[4] By binding to the active site of DPP-4, sitagliptin prevents the cleavage and inactivation of GLP-1 and GIP. This leads to increased circulating levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[4] The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[5]

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Preclinical Development

The preclinical development of sitagliptin involved a comprehensive evaluation of its pharmacology, pharmacokinetics, and toxicology in various animal models.

In Vitro and In Vivo Pharmacology

-

DPP-4 Inhibition: Sitagliptin demonstrated potent and selective inhibition of DPP-4.

-

Animal Models: Studies in animal models of T2DM showed that sitagliptin improved glycemic control by lowering blood glucose levels.[6]

Pharmacokinetics and Metabolism

Pharmacokinetic studies in animals revealed favorable properties, including good oral bioavailability.[2] The drug is primarily excreted unchanged in the urine.[6]

Toxicology

Extensive toxicology studies were conducted in multiple animal species to assess the safety of sitagliptin. These studies did not reveal any significant safety concerns at exposures well above the therapeutic human dose.[7]

Clinical Development

The clinical development program for sitagliptin encompassed Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage in humans.[5][6]

Caption: Sitagliptin's drug discovery and development workflow.

Phase I Studies

Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of sitagliptin. These studies established the initial safety database and determined the appropriate dosage range for further investigation.[6][8]

Phase II Studies

Phase II dose-ranging studies were performed in patients with T2DM to evaluate the efficacy and safety of different doses of sitagliptin. These trials demonstrated a dose-dependent reduction in HbA1c and were crucial in selecting the optimal dose for Phase III trials.[9][10]

Phase III Studies

Large-scale Phase III clinical trials were conducted to confirm the efficacy and safety of sitagliptin as monotherapy and in combination with other antidiabetic agents, such as metformin and pioglitazone.[5][11] These studies consistently showed that sitagliptin significantly improved glycemic control with a low incidence of hypoglycemia.[5]

Cardiovascular Outcomes Trial (TECOS)

The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large, randomized, placebo-controlled study designed to assess the cardiovascular safety of sitagliptin in patients with T2DM and established cardiovascular disease.[1][12][13] The trial demonstrated that sitagliptin was non-inferior to placebo for the primary composite cardiovascular endpoint, confirming its cardiovascular safety.[12][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of sitagliptin.

Table 1: In Vitro and Preclinical Efficacy

| Parameter | Value | Species/System | Reference |

| DPP-4 Inhibition (IC50) | ~27 nM | Human plasma | [3] |

| DPP-4 Inhibition (IC50) | 19 nM | Caco-2 cell extracts | [3] |

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single 100 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Tmax (median) | 1 - 4 | hours | [8] |

| Cmax (geometric mean) | 91.85 - 109.56 | ng/mL | [16] |

| AUC0-t (geometric mean) | 95.83 - 100.37 | ng·hr/mL | [16] |

| t1/2 (apparent terminal) | 8 - 14 | hours | [8] |

| Oral Bioavailability | ~87 | % | [3] |

| Renal Excretion (unchanged) | ~80 | % | [3] |

Table 3: Phase III Clinical Trial Efficacy Data (24-week monotherapy)

| Parameter | Sitagliptin 100 mg | Placebo | p-value | Reference |

| Baseline HbA1c (%) | ~8.0 | ~8.0 | - | [11] |

| Change in HbA1c (%) | -0.79 | +0.12 | <0.001 | [17] |

| Change in FPG (mg/dL) | -17.1 | +5.8 | <0.001 | [17] |

| Change in 2-hr PPG (mg/dL) | -46.7 | +7.4 | <0.001 | [17] |

Table 4: TECOS Cardiovascular Outcomes Trial Results

| Outcome | Sitagliptin Group (N=7,332) | Placebo Group (N=7,339) | Hazard Ratio (95% CI) | p-value |

| Primary Composite Outcome | 11.4% (4.06/100 person-years) | 11.6% (4.17/100 person-years) | 0.98 (0.88-1.09) | <0.001 for non-inferiority |

| Hospitalization for Heart Failure | 3.1% | 3.1% | 1.00 (0.83-1.20) | 0.98 |

Experimental Protocols

DPP-4 Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of sitagliptin to inhibit DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Sitagliptin stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of sitagliptin in assay buffer.

-

Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate.

-

Add the sitagliptin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the initial reaction velocities and determine the percent inhibition for each sitagliptin concentration.

-

Plot the percent inhibition against the logarithm of the sitagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase III Clinical Trial Protocol (Monotherapy - General Outline)

Objective: To evaluate the efficacy and safety of sitagliptin monotherapy in patients with T2DM.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

-

Adults with a diagnosis of T2DM.

-

Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone.

-

Stable body weight.

Exclusion Criteria:

-

Use of other antihyperglycemic agents within a specified washout period.

-

History of type 1 diabetes or diabetic ketoacidosis.

-

Significant renal or hepatic impairment.

Treatment:

-

Patients are randomized to receive either sitagliptin (e.g., 100 mg once daily) or a matching placebo.

-

Treatment duration is typically 24 to 52 weeks.

Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.

-

Secondary Efficacy Endpoints:

-

Change from baseline in fasting plasma glucose (FPG).

-

Change from baseline in 2-hour postprandial glucose (PPG).

-

Proportion of patients achieving a target HbA1c (e.g., <7.0%).

-

-

Safety Endpoints:

-

Incidence of adverse events, including hypoglycemia.

-

Changes in body weight.

-

Vital signs and laboratory parameters.

-

Statistical Analysis:

-

Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in glycemic parameters between the treatment groups, with baseline value as a covariate.

Conclusion

The discovery and development of sitagliptin phosphate represent a significant achievement in the field of diabetes therapeutics. Its novel mechanism of action, targeting the incretin system through selective DPP-4 inhibition, offers an effective and well-tolerated treatment option for patients with T2DM. The extensive preclinical and clinical development program, culminating in the large-scale TECOS cardiovascular outcomes trial, has provided a robust body of evidence supporting its efficacy and safety. This technical guide has summarized the key milestones and data that have established sitagliptin as a cornerstone of modern diabetes management.

References

- 1. Trial Evaluating Cardiovascular Outcomes With Sitagliptin — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 2. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sitagliptin: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]

- 6. What is the approval history and clinical development pathway of Januvia? [synapse.patsnap.com]

- 7. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin-Metformin Fixed-Dose Combination Compared with the Originator Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Dose-ranging efficacy of sitagliptin, a dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ono-pharma.com [ono-pharma.com]

- 12. [TECOS: confirmation of the cardiovascular safety of sitaliptin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. View of Series: Cardiovascular outcome trials for diabetes drugs Sitagliptin and TECOS | British Journal of Diabetes [bjd-abcd.com]

- 14. ajmc.com [ajmc.com]

- 15. Diabetes Drug Sitagliptin Shows No Increased Risk Of Heart Events | Duke Health [corporate.dukehealth.org]

- 16. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin–Metformin Fixed-Dose Combination Compared with the Originator Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Guide to the Solid-State Characterization of (S)-Sitagliptin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solid-state properties of (S)-Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4][5] The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[1][3][4][5] This document details the characterization of three primary crystalline forms of sitagliptin: sitagliptin phosphate monohydrate (STG), sitagliptin phosphate anhydrous (STGA), and the sitagliptin base form (STGB).

Executive Summary

The solid-state landscape of sitagliptin phosphate is complex, with the monohydrate and anhydrous forms being of significant pharmaceutical interest. The conversion between these forms, particularly the dehydration of the monohydrate, can lead to changes in the crystalline structure, impacting the drug's melting point and solubility.[1][2][4][5] A thorough understanding and characterization of these solid forms are essential for the development of stable and effective pharmaceutical dosage forms. This guide presents a compilation of analytical data and experimental methodologies to aid researchers in this endeavor.

Crystalline Forms and Their Interrelationships

This compound primarily exists in a monohydrate crystalline form, which is the form used in the commercial product Januvia®.[1] This hydrated form can be converted to an anhydrous form through dehydration.[1][2] Additionally, a sitagliptin base form with distinct thermal properties has also been characterized.[1][2][4][5] The relationship between these forms is crucial for understanding potential polymorphic transitions during manufacturing and storage.

Data Presentation: Comparative Analysis of Crystalline Forms

The following tables summarize the key quantitative data obtained from the solid-state characterization of the different forms of sitagliptin phosphate.

Table 1: X-Ray Powder Diffraction (XRPD) Data

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) |

| Sitagliptin Phosphate Monohydrate (STG) | 4.7, 13.5, 17.7, 18.3, 23.7[6] |

| Sitagliptin Phosphate Anhydrous (STGA) | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9[1] |

| Sitagliptin Base Form (STGB) | 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8[1] |

| Sitagliptin Phosphate Form V (Anhydrate) | 4.60, 9.32, 12.38, 13.40, 13.92, 18.24, 23.60, 24.36, 25.40, 26.60[7] |

Table 2: Thermal Analysis Data (DSC and TGA)

| Crystalline Form | Event | Peak Temperature (Tpeak, °C) | Onset Temperature (Tonset, °C) | Enthalpy (ΔH, J/g) | Mass Loss (%) |

| Sitagliptin Phosphate Monohydrate (STG) | Dehydration | 134.43[1][2][4][5] | 101[1] | -1.15[1][2][4][5] | 2.9 (between 101-136°C)[1] |

| Melting | 206.37[1][2][4][5] | - | - | - | |

| Sitagliptin Phosphate Anhydrous (STGA) | Melting | 214.92[1][2][4][5] | 212.58[1] | -104.84[1] | - |

| Decomposition | 234.24, 278.74, 333.94[1] | Starts at 216[1] | - | Three steps[1] | |

| Sitagliptin Base Form (STGB) | Melting | 120.29[1][2][4][5] | 117.81[8] | -75.18[8] | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solid-state characterization studies. The following sections outline the typical experimental protocols for the key techniques employed in the analysis of sitagliptin phosphate.

Workflow for Solid-State Characterization

1. Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point, dehydration/desolvation temperatures, and enthalpy changes associated with thermal events.

-

Methodology:

-

A sample of 3-5 mg is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference are heated in a DSC instrument under a controlled nitrogen or synthetic air atmosphere (e.g., 50 mL/min).

-

A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 400 °C.[4]

-

The heat flow to the sample is monitored as a function of temperature.

-

2. Thermogravimetric Analysis (TGA)

-

Purpose: To measure changes in mass as a function of temperature, primarily to quantify water content and assess thermal stability.

-

Methodology:

-

A sample of 5-10 mg is placed in a platinum or alumina crucible.

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., synthetic air at 50 mL/min).

-

A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 400 °C.[4]

-

The mass of the sample is continuously recorded as the temperature increases.

-

3. X-Ray Powder Diffraction (XRPD)

-

Purpose: To identify the crystalline form (polymorph) and determine the degree of crystallinity.

-

Methodology:

-

The sample is gently ground, if necessary, to ensure a random orientation of crystals.

-

The powdered sample is packed into a sample holder.

-

The sample is analyzed using an X-ray diffractometer.

-

The instrument is typically operated with Cu Kα radiation.

-

Data is collected over a specific 2θ range (e.g., 3° to 40°) with a defined step size and scan speed.

-

4. Fourier Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify functional groups and obtain a characteristic fingerprint of the molecular structure in the solid state.

-

Methodology:

-

A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

-

The sample is scanned over a typical wavenumber range of 4000 to 400 cm-1.

-

A background spectrum is collected and subtracted from the sample spectrum.

-

5. Scanning Electron Microscopy (SEM)

-

Purpose: To visualize the morphology, particle size, and shape of the crystalline material.

-

Methodology:

-

The sample powder is mounted on an aluminum stub using double-sided adhesive tape.

-

The sample is sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging.

-

The coated sample is then imaged in a scanning electron microscope at various magnifications.

-

Conclusion

The solid-state characterization of this compound is a critical component of drug development and quality control. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this important API. A thorough understanding of the properties of the monohydrate, anhydrous, and base forms is essential for ensuring the consistency, stability, and efficacy of the final drug product. The distinct thermal and crystallographic properties of each form necessitate careful control of manufacturing and storage conditions to prevent unwanted polymorphic transformations.

References

- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Solid-State Characterization of Different Crystalline Forms of Sitagliptin [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20100041885A1 - Crystalline forms of sitagliptin phosphate - Google Patents [patents.google.com]

- 7. US20090247532A1 - Crystalline polymorph of sitagliptin phosphate and its preparation - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: (S)-Sitagliptin Phosphate Impurity Profiling and Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction